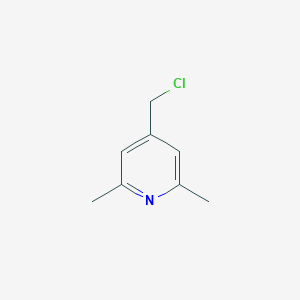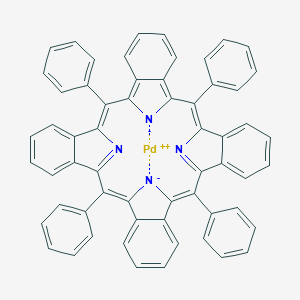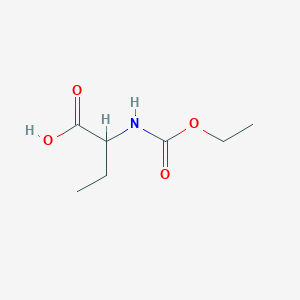
2-(Ethoxycarbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonylamino)butanoic acid, also known as ECB, is a derivative of the amino acid glycine. It is a non-proteinogenic amino acid with potential therapeutic applications in the treatment of neurological disorders. ECB has been studied for its role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Wirkmechanismus
2-(Ethoxycarbonylamino)butanoic acid modulates the activity of NMDA receptors by binding to a specific site on the receptor known as the glycine binding site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory processes. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Ethoxycarbonylamino)butanoic acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, 2-(Ethoxycarbonylamino)butanoic acid has been shown to improve glucose uptake in skeletal muscle cells, suggesting a potential role in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Ethoxycarbonylamino)butanoic acid in lab experiments is its specificity for the glycine binding site on NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation of using 2-(Ethoxycarbonylamino)butanoic acid is its relatively low potency compared to other NMDA receptor modulators. This may require higher concentrations of 2-(Ethoxycarbonylamino)butanoic acid to achieve the desired effect, which could lead to off-target effects and toxicity.
Zukünftige Richtungen
Future research on 2-(Ethoxycarbonylamino)butanoic acid should focus on its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies should also investigate the optimal dosing and delivery methods for 2-(Ethoxycarbonylamino)butanoic acid, as well as its potential side effects and toxicity. In addition, research should explore the potential of 2-(Ethoxycarbonylamino)butanoic acid as a treatment for type 2 diabetes, and investigate its effects on other physiological systems such as the cardiovascular and immune systems.
Synthesemethoden
The synthesis of 2-(Ethoxycarbonylamino)butanoic acid involves the reaction of ethyl chloroformate with glycine, followed by the addition of ammonia and sodium cyanoborohydride. The resulting product is purified by column chromatography to obtain pure 2-(Ethoxycarbonylamino)butanoic acid. This method has been optimized to produce high yields of pure 2-(Ethoxycarbonylamino)butanoic acid for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonylamino)butanoic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. NMDA receptor dysfunction has been implicated in the pathogenesis of these neurological disorders, and modulating their activity with 2-(Ethoxycarbonylamino)butanoic acid may provide a therapeutic benefit.
Eigenschaften
CAS-Nummer |
121428-73-7 |
|---|---|
Produktname |
2-(Ethoxycarbonylamino)butanoic acid |
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-(ethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) |
InChI-Schlüssel |
IKUZTBFNEUVANS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)OCC |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)OCC |
Synonyme |
Butanoic acid, 2-[(ethoxycarbonyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



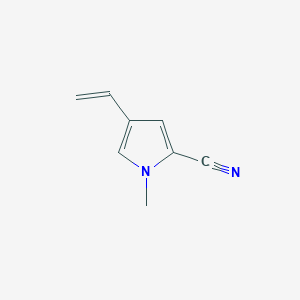
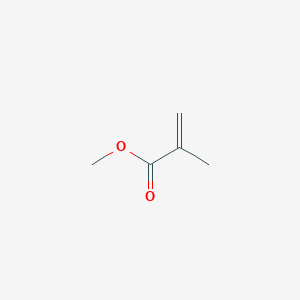

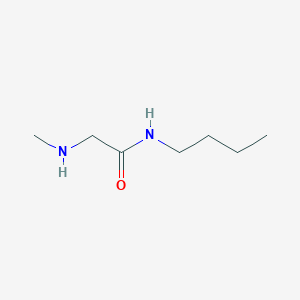
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
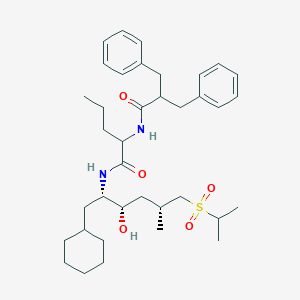
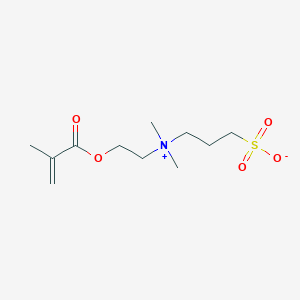
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
